

Felbinac Enhancer Efficacy: Propylene Glycol vs. Commercial Patch

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Felbinac

CAS No.: 5728-52-9

Cat. No.: S527838

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The following table summarizes the key experimental data from a 2025 study that designed a novel **Felbinac** transdermal patch and evaluated its performance against a commercial product [1].

| Parameter | Novel Felbinac Patch (1% PG) | Commercial Product (SELTOUCH) |
|---|--|---------------------------------|
| Penetration Enhancer | Propylene Glycol (PG) | Not Specified in Source |
| Cumulative Transdermal Amount (12h) | 189.03 $\mu\text{g}/\text{cm}^2$ | 94.44 $\mu\text{g}/\text{cm}^2$ |
| Key Enhancement | ~100% increase (approx. twice the cumulative amount) | Baseline |
| Adhesion Properties | High adhesion | Not Specified |
| Stability | Stable permeability after 4 months at room temperature | Not Specified |
| Skin Irritation | Good safety profile (no irritation) | Not Specified |
| In Vivo Concentration (in plasma, skin, muscle) | Significantly increased | Baseline for comparison |

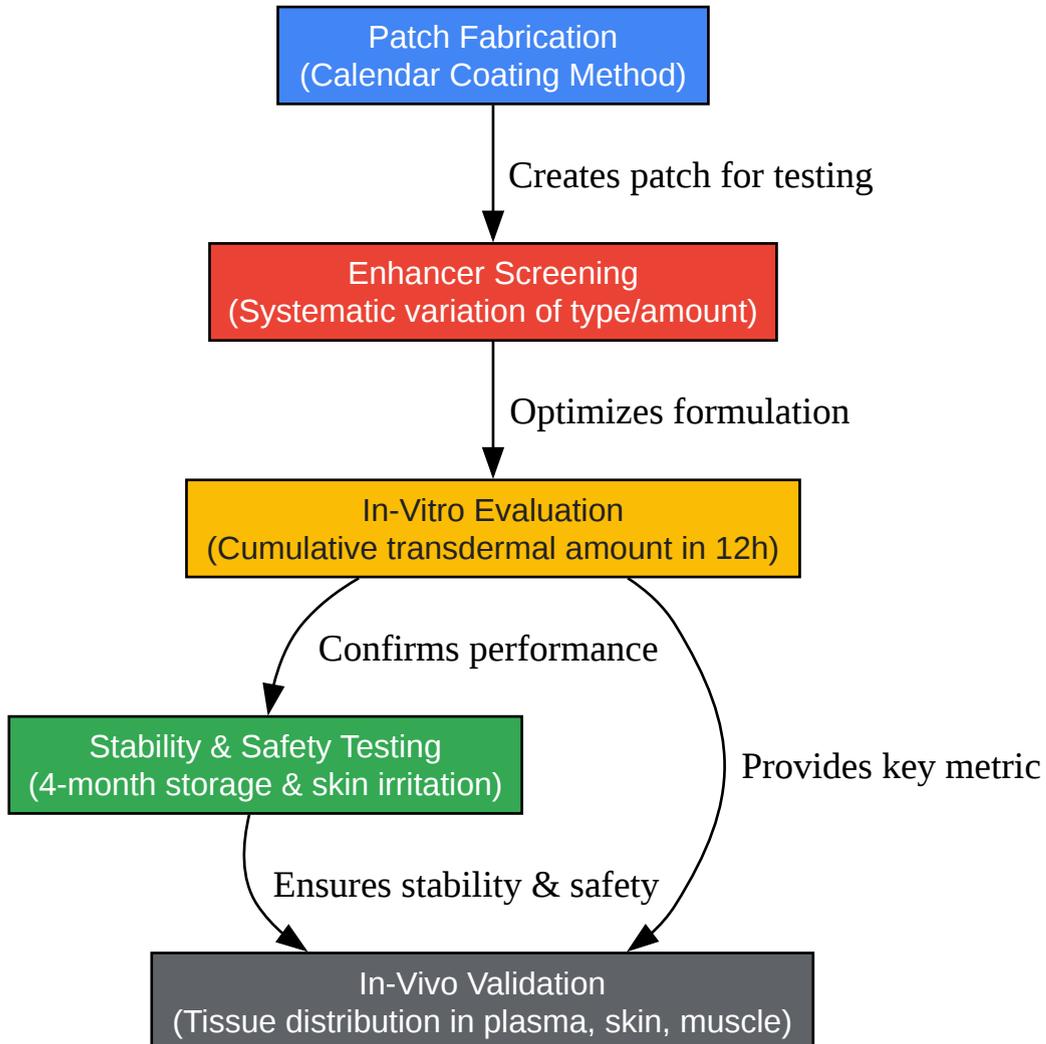
Experimental Protocol for Enhancer Evaluation

The study employed a systematic methodology to develop and evaluate the novel patch, with a specific focus on screening chemical penetration enhancers [1].

- **Patch Fabrication:** The novel **felbinac** transdermal patch was prepared using a **calendar coating method** to ensure consistent drug distribution and high adhesion properties [1].
- **Enhancer Screening:** Different types of chemical penetration enhancers and their concentrations were **systematically screened**. The primary goal was to evaluate their impact on the in vitro transdermal delivery efficiency of **felbinac**. The optimal formulation identified used **1% Propylene Glycol (PG)** as the enhancer [1].
- **In Vitro Evaluation:** **In vitro transdermal release experiments** were conducted to measure the drug release profile. The cumulative amount of **felbinac** that permeated through the skin per unit area within 12 hours was the key metric for comparing the novel patch with the commercial product (SELTOUCH) [1].
- **Stability & Safety Testing:** The optimized patch was stored at room temperature, and its permeability was re-evaluated after **4 months** to assess stability. **Skin irritation tests** were also performed to confirm the safety of the formulation [1].
- **In Vivo Validation:** **In vivo experiments** were conducted to compare the tissue distribution (in plasma, skin, and muscle) of **felbinac** following the administration of the self-made patch versus the commercial product [1].

The following diagram illustrates this experimental workflow.

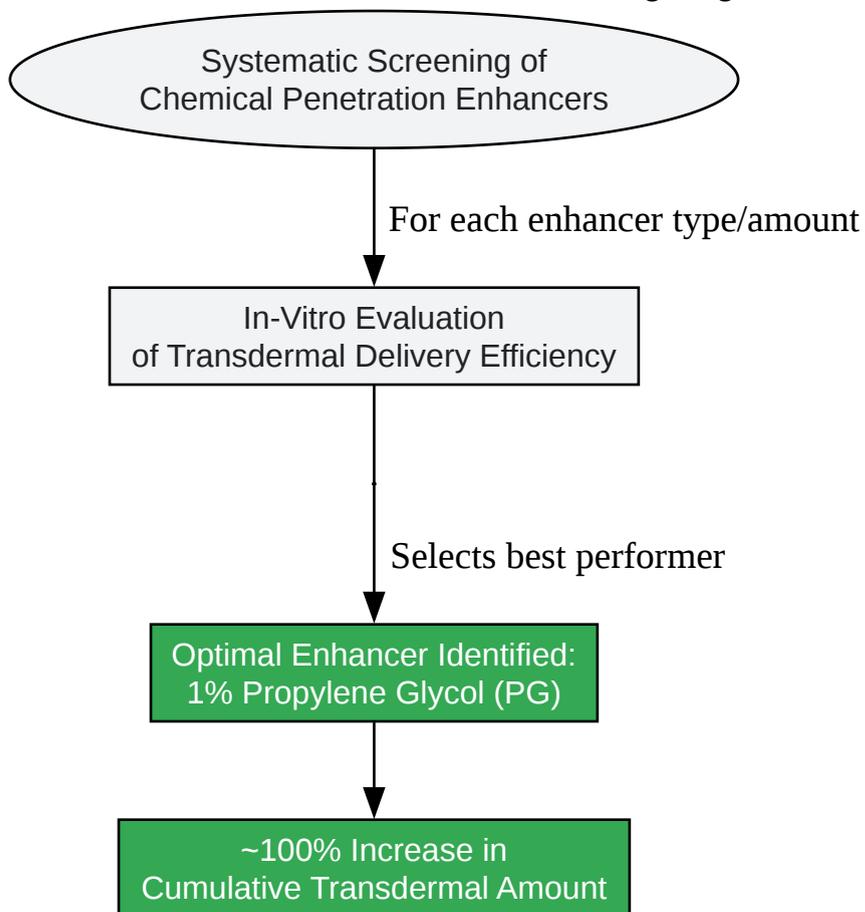
Experimental Workflow for Felbinac Patch Evaluation



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The screening logic for selecting the optimal enhancer is detailed below.

Penetration Enhancer Screening Logic



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Key Insights for Researchers

- **Focus on Formulation Synergy:** The significant performance improvement suggests that the effect of a penetration enhancer is highly dependent on the overall formulation (e.g., the adhesive matrix and fabrication method). The enhancer's role within the specific system is critical [1].
- **Comprehensive Evaluation is Crucial:** The study highlights the importance of moving beyond simple in vitro permeability tests. A successful formulation must also demonstrate satisfactory **adhesion, stability over time, and a strong safety profile** (minimal skin irritation) to be viable for clinical use [1].

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References

1. A Novel Felbinac Transdermal Patch with High Permeability [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Felbinac Enhancer Efficacy: Propylene Glycol vs. Commercial Patch]. Smolecule, [2026]. [Online PDF]. Available at:

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